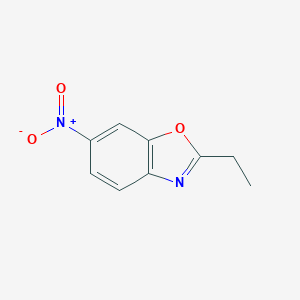

2-Ethyl-6-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGXXJTVFLMTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377028 | |

| Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13243-39-5 | |

| Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the broader class of nitrobenzoxazoles. The benzoxazole core is a significant pharmacophore in medicinal chemistry, found in numerous compounds with a wide array of biological activities. The presence of a nitro group, a potent electron-withdrawing moiety, and an ethyl group at the 2-position, modulates the electronic properties and steric profile of the benzoxazole scaffold, making it an intriguing candidate for further investigation in drug discovery and materials science.[1]

This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, predicted spectroscopic data, and potential applications of this compound, synthesized from available literature on closely related analogues.

Physicochemical and Computational Properties

This compound is a solid at room temperature. Its core structure consists of a benzene ring fused to an oxazole ring, with a nitro group at position 6 and an ethyl group at position 2.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | |

| CAS Number | 13243-39-5 | |

| Appearance | Solid |

Computational Data for Drug Discovery Professionals

Computational models are invaluable for predicting the behavior of molecules in biological systems. The following table summarizes key predicted properties for this compound.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 69.17 Ų | Influences drug absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.2984 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Indicates the potential for interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Affects binding affinity and solubility. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][3] The following protocol is a standard and reliable method for synthesizing this compound from commercially available starting materials.

Reaction Scheme

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-5-nitrophenol

-

Propanoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent).

-

Add an excess of propanoic acid (e.g., 1.2 equivalents) to the flask.

-

Carefully add polyphosphoric acid (PPA) to the mixture to act as both a solvent and a dehydrating agent. The amount should be sufficient to ensure good stirring.

-

Heat the reaction mixture to approximately 150°C with continuous stirring.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring and the protons of the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-7 |

| ~8.1-8.3 | dd | 1H | H-5 |

| ~7.6-7.8 | d | 1H | H-4 |

| ~3.0-3.2 | q | 2H | -CH₂-CH₃ |

| ~1.4-1.6 | t | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the oxygen, nitrogen, and nitro groups.[6][7][8][9]

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C-2 (C=N) |

| ~150-155 | C-7a |

| ~145-150 | C-6 (C-NO₂) |

| ~140-145 | C-3a |

| ~120-125 | C-5 |

| ~115-120 | C-7 |

| ~110-115 | C-4 |

| ~20-25 | -CH₂-CH₃ |

| ~10-15 | -CH₂-CH₃ |

FT-IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the C=N bond of the oxazole ring, and the aromatic C-H bonds.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂-CH₃) |

| ~1610-1590 | Strong | C=N stretch (oxazole ring) |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1300 | Strong | Symmetric NO₂ stretch |

| ~1250-1200 | Strong | C-O-C stretch (oxazole ring) |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 177 | [M - CH₃]⁺ |

| 162 | [M - NO]⁺ |

| 146 | [M - NO₂]⁺ |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich oxazole ring and the electron-withdrawing nitro group.

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 6-amino-2-ethyl-1,3-benzoxazole, a versatile intermediate for further functionalization, such as in the synthesis of dyes or pharmacologically active compounds.

-

Electrophilic Aromatic Substitution: The benzoxazole ring is generally susceptible to electrophilic attack. However, the strongly deactivating nitro group at position 6 will direct incoming electrophiles to the 4 and 7 positions, albeit under potentially harsh conditions.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The nitro group, in particular, is a common feature in many antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species.

Given these precedents, this compound and its derivatives are promising candidates for screening in various biological assays, particularly for:

-

Antimicrobial and Antifungal Agents: The combination of the benzoxazole core and the nitro group suggests potential activity against a range of pathogens.

-

Anticancer Agents: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs for cancer therapy.

-

Enzyme Inhibitors: The rigid, planar structure of the benzoxazole ring system makes it an attractive scaffold for designing enzyme inhibitors.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound of significant interest due to its structural features that are common in many biologically active molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The information presented here should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating further exploration of this promising molecule.

References

- JEOL JMTC-270/54/SS. (2007).

- Panicker, C. Y. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).

- 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... (n.d.).

- This compound 13243-39-5. (n.d.). Sigma-Aldrich.

- 13C NMR Chemical Shifts. (n.d.).

- Carbon-13 chemical shift assignments of deriv

- Figure 5. FT-IR spectrum of the ethyl.... (n.d.).

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

- 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.).

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). JOCPR.

- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 13C NMR [m.chemicalbook.com]

- 10. esisresearch.org [esisresearch.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole (CAS: 13243-39-5)

Introduction: The Strategic Importance of the Nitrobenzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1] Its structural resemblance to purine bases allows for critical interactions with biological macromolecules, making it a focal point in medicinal chemistry. The introduction of a nitro group, particularly at the C-6 position, profoundly influences the molecule's electronic properties and biological potential. The nitro group is a strong electron-withdrawing moiety that can act as a bioactivatable "warhead."[2] This guide provides a comprehensive technical overview of 2-Ethyl-6-nitro-1,3-benzoxazole, a key building block for developing novel therapeutics, particularly in the antimicrobial and anticancer arenas. We will delve into its synthesis, proposed mechanism of action, analytical characterization, and key experimental applications, offering field-proven insights to guide your research endeavors.

Physicochemical & Computed Properties

A foundational understanding of a compound's properties is critical for its application in drug discovery, influencing factors from solubility to cell permeability.

| Property | Value | Source |

| CAS Number | 13243-39-5 | |

| Molecular Formula | C₉H₈N₂O₃ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 69.17 Ų | [3] |

| logP (Computed) | 2.2984 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

| SMILES String | CCC1=NC2=C(C=C([C=C2)[O-])O1 | [3] |

Synthesis Protocol: Phillips Condensation

The most direct and reliable method for synthesizing 2-substituted-benzoxazoles is the Phillips condensation reaction. This involves the acid-catalyzed cyclodehydration of an o-aminophenol with a carboxylic acid.[4] For the synthesis of this compound, the logical precursors are 2-amino-5-nitrophenol and propanoic acid. Polyphosphoric acid (PPA) is an excellent choice as both the catalyst and solvent, as it effectively drives the dehydration required for cyclization.[4]

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. The reaction should be performed under an inert atmosphere to prevent oxidative side reactions.

-

Charge Reactants: To the flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent). Begin stirring and gently heat the PPA to ~60-70°C to reduce its viscosity.

-

Addition of Precursors: Slowly and sequentially add 2-amino-5-nitrophenol (1.0 equivalent) and propanoic acid (1.0-1.1 equivalents) to the stirring PPA.

-

Reaction: Increase the temperature of the reaction mixture to 150-160°C.[4] Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting material (2-amino-5-nitrophenol) indicates reaction completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture into a large beaker containing crushed ice and water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization & Filtration: The resulting acidic slurry will be highly acidic. Cautiously neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7. The crude solid product can then be collected by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, pure this compound.[4]

Proposed Mechanism of Action: Bio-reductive Activation

The presence of the nitroaromatic moiety is key to the probable antimicrobial and cytotoxic mechanism of this compound. It is proposed to function as a prodrug that is selectively activated within hypoxic environments, such as those found in solid tumors or created by anaerobic/microaerophilic bacteria.

The mechanism proceeds via enzymatic reduction of the nitro group by microbial nitroreductases (NTRs).[5][6] This one-electron reduction generates a nitro radical anion.[7] In the presence of oxygen, this radical can be futilely re-oxidized back to the parent nitro compound, generating a superoxide radical in the process. However, under hypoxic conditions, the nitro radical anion can undergo further reduction steps to form nitroso and hydroxylamine intermediates.[5][7] These highly reactive nitrogen species are potent electrophiles that can indiscriminately damage a wide range of biological macromolecules, including DNA, RNA, and proteins, leading to covalent modification, strand breaks, and ultimately, cell death.[2][7]

Caption: Proposed bio-reductive activation pathway.

Key Experimental Workflows

Analytical Characterization Workflow

Rigorous structural confirmation is essential. A standard workflow should be employed to verify the identity and purity of the synthesized compound.

Caption: Workflow for structural characterization.

Expected Analytical Data:

-

Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 193.06 or [M+Na]⁺ at m/z 215.04, confirming the molecular weight of 192.17.

-

FT-IR Spectroscopy (KBr, cm⁻¹): Key peaks should be observed corresponding to:

-

~1590-1610 (C=N stretch of the oxazole ring)

-

~1520-1540 (asymmetric NO₂ stretch)

-

~1340-1360 (symmetric NO₂ stretch)

-

~1250-1280 (C-O-C stretch)

-

-

¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):

-

A triplet at ~1.4-1.6 ppm (3H), corresponding to the methyl (-CH₃) protons.

-

A quartet at ~3.0-3.2 ppm (2H), corresponding to the methylene (-CH₂-) protons.

-

A doublet at ~7.6-7.8 ppm (1H), corresponding to the H-4 proton.

-

A doublet of doublets at ~8.3-8.5 ppm (1H), corresponding to the H-5 proton.

-

A doublet at ~8.5-8.7 ppm (1H), corresponding to the H-7 proton.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm):

-

Expect signals for the ethyl group carbons (~10-15 ppm for -CH₃ and ~25-30 ppm for -CH₂-).

-

Signals for the aromatic carbons between ~110-155 ppm. The C-6 carbon attached to the nitro group will be significantly deshielded. The C-2 carbon of the oxazole ring will appear downfield, typically >160 ppm.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Step-by-Step Protocol:

-

Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control" (medium only).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

This compound stands as a valuable chemical entity for drug discovery and development. Its synthesis is achievable through well-established condensation chemistry, and its proposed mechanism of action via bio-reductive activation provides a clear rationale for its potential as an antimicrobial or anticancer agent. The workflows and protocols detailed in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Future research should focus on derivatization of this core scaffold to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation therapeutics.

References

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

González-Bacerio, J., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 989. [Link]

-

Nitroaromatic Antibiotics. (2021). MDPI Encyclopedia. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

-

General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(23), 5729. [Link]

-

Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-5. [Link]

-

Jabbar, S. S. (2018). MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). International Journal of Pharmacy & Technology. [Link]

-

Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). International Journal of Chemical Sciences, 10(4), 1830-1836. [Link]

-

In Silico Study of Microbiologically Active Benzoxazole Derivatives. (2021). International Journal of Advanced Research, 9(12), 834-842. [Link]

-

Al-Jaff, A. O., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 618. [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

-

Capobianco, A., et al. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1659–o1660. [Link]

-

Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link][Link])

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-6-nitro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This privileged structure, an aromatic bicyclic system composed of a fused benzene and oxazole ring, serves as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, providing a comprehensive technical overview of its molecular structure, synthesis, and potential for further research and development. While this particular molecule may not be extensively documented, by analyzing its constituent parts and drawing parallels with closely related, well-characterized analogs, we can construct a detailed and predictive molecular profile.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| Systematic Name | This compound | |

| CAS Number | 13243-39-5 | |

| Molecular Formula | C₉H₈N₂O₃ | |

| Molecular Weight | 192.17 g/mol | |

| SMILES | CCC1=NC2=C(C=C([O-])O1)C=C2 | |

| InChI Key | PCGXXJTVFLMTPJ-UHFFFAOYSA-N |

Molecular Structure and Conformation

The molecular architecture of this compound dictates its physicochemical properties and, consequently, its potential biological activity. A detailed examination of its connectivity, conformation, and electronic distribution is therefore essential.

Connectivity and Predicted Geometry

The structure consists of a planar benzoxazole ring system. An ethyl group is attached at the 2-position, and a nitro group is substituted at the 6-position. Based on crystallographic data of the closely related compound, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the benzoxazole ring system is expected to be planar to within 0.01 Å.[3] The molecule as a whole is predicted to adopt a nearly flat conformation, a feature that facilitates π-π stacking interactions in the solid state and influences its interaction with planar biological macromolecules.

Crystallographic Analysis by Analogy

While a dedicated crystal structure for this compound is not publicly available, the structure of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole (CSD Refcode: XOPCAJ) provides valuable insights.[3] In this analog, the benzoxazole ring and the adjacent phenyl ring are nearly coplanar, with a dihedral angle of approximately 6.7°.[3] This planarity is indicative of extensive π-conjugation across the molecule. A similar planarity is expected for the 2-ethyl derivative. In the crystal lattice of the methylphenyl analog, molecules are linked by weak C—H···O hydrogen interactions involving the nitro group's oxygen atoms, forming chains.[3] It is reasonable to hypothesize a similar packing motif for this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are indispensable for the structural elucidation and verification of organic molecules. Although experimental spectra for this compound are not readily found in the literature, we can predict its characteristic signals with a high degree of confidence based on established principles and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the ethyl group. The electron-withdrawing nitro group at the 6-position will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-7 | ~8.5 | d | ~2.0 | Deshielded by the adjacent nitro group and the ring nitrogen. |

| H-5 | ~8.3 | dd | ~8.7, ~2.0 | Deshielded by the nitro group (para) and coupled to H-4. |

| H-4 | ~7.8 | d | ~8.7 | Coupled to H-5. |

| -CH₂- | ~3.0 | q | ~7.5 | Methylene protons of the ethyl group, adjacent to the electron-withdrawing benzoxazole ring. |

| -CH₃ | ~1.4 | t | ~7.5 | Methyl protons of the ethyl group. |

This prediction is based on the ¹H NMR data for 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, which shows signals for the benzoxazole protons at δ 8.48 (d, J=1.8 Hz), 8.33 (d, J=8.7 Hz), and 7.82 (d, J=8.5 Hz)[3].

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the benzoxazole ring are influenced by the heteroatoms and the nitro group.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~165 | Carbon of the oxazole ring, bonded to two heteroatoms. |

| C-7a | ~152 | Fused carbon, adjacent to oxygen. |

| C-6 | ~145 | Carbon bearing the nitro group. |

| C-3a | ~141 | Fused carbon, adjacent to nitrogen. |

| C-5 | ~121 | Aromatic carbon. |

| C-4 | ~118 | Aromatic carbon. |

| C-7 | ~112 | Aromatic carbon. |

| -CH₂- | ~25 | Methylene carbon of the ethyl group. |

| -CH₃ | ~12 | Methyl carbon of the ethyl group. |

These predictions are based on general values for substituted benzoxazoles and related heterocyclic systems[4][5].

Synthesis and Mechanistic Insights

The construction of the 2-substituted benzoxazole core is a well-established transformation in organic synthesis. The most common and direct route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Proposed Synthetic Route

A reliable method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with propionic acid, or a more reactive derivative such as propionyl chloride or propionic anhydride, in the presence of a dehydrating agent or catalyst. The use of polyphosphoric acid (PPA) as both a catalyst and a solvent at elevated temperatures is a common and effective method for this type of cyclodehydration.[3]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of the analogous 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.[3]

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (e.g., 150 g).

-

Addition of Reactants: To the PPA, add 2-amino-5-nitrophenol (1 equivalent, e.g., 32.4 mmol, 5.00 g) and propionic acid (1 equivalent, e.g., 32.4 mmol, 2.40 g).

-

Reaction: Heat the mixture with stirring to approximately 150°C. Maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates. Collect the solid by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the collected solid or the organic extract with water and dry. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanistic Considerations

The reaction proceeds through a two-step mechanism:

-

Amide Formation: The amino group of 2-amino-5-nitrophenol acts as a nucleophile, attacking the carbonyl carbon of propionic acid (or its activated form) to form an N-acylated intermediate.

-

Cyclodehydration: The hydroxyl group of the phenol then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration, promoted by the acidic conditions and heat, leads to the formation of the oxazole ring.

Applications in Drug Development and Research

While specific biological studies on this compound are scarce in the public domain, the broader class of benzoxazole derivatives has been the subject of intense investigation in drug discovery.[1][2]

Potential as a Bioactive Scaffold

The benzoxazole nucleus is considered a "privileged" scaffold due to its ability to interact with a variety of biological targets.[2] The presence of the nitro group, a known pharmacophore in many antimicrobial and anticancer drugs, suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. The nitro group can be reduced to an amino group, providing a handle for further functionalization and the creation of a library of derivatives for screening.

Structure-Activity Relationship (SAR) Insights

The substituents at the 2 and 6-positions are critical for modulating the biological activity of the benzoxazole core.

Caption: Key modification points for SAR studies.

-

2-Position: The ethyl group at this position contributes to the molecule's lipophilicity, which can influence its membrane permeability and pharmacokinetic profile. Varying the length and branching of the alkyl chain at this position is a common strategy in medicinal chemistry to optimize activity.

-

6-Position: The nitro group is a strong electron-withdrawing group, which polarizes the benzoxazole ring system and can participate in hydrogen bonding with biological targets. It is also a potential site for metabolic activation through reduction, a mechanism of action for some nitroaromatic drugs.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating molecule that, while not extensively studied, holds significant potential as a building block in medicinal chemistry and materials science. Its molecular structure, characterized by a planar, electron-deficient aromatic system, provides a solid foundation for the design of novel compounds with tailored properties. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by the broader benzoxazole class, makes it a compelling target for future research endeavors. This guide, by integrating established chemical principles with data from closely related analogs, provides a robust framework for researchers to begin their exploration of this promising chemical entity.

References

-

Synthesis of 2-amino-5-nitrophenol. (URL: [Link])

-

Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. (URL: [Link])

- Process for preparing 2-amino-5-nitrophenol derivatives. (1988).

-

2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Center for Biotechnology Information. (URL: [Link])

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. (URL: [Link])

- 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989).

-

Synthesis of 2-amino-5-nitrophenol by two step process. (URL: [Link])

-

2-Amino-5-Nitrophenol. PubChem. (URL: [Link])

- Esters of benzoxa(thia)zole-2-carboxylic acids. (1981).

- Synthesis of benzoxazole. (2005).

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). (URL: [Link])

-

Shanbhag, G. S., Bhargava, A., Singh, G. P., Joshi, S. D., & Chundawat, N. S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129215. (URL: [Link])

- Process for the preparation of trisubstituted oxazoles. (2001).

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. (URL: [Link])

-

de Souza, B. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 583. (URL: [Link])

-

Salgado-Zamora, H., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(21), 6485. (URL: [Link])

-

Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (URL: [Link])

-

Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. (URL: [Link])

-

Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (URL: [Link])

-

Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][6][7][8]thiadiazole-5-carbaldehyde. (URL: [Link])

-

Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. Results in Chemistry, 3, 100099. (URL: [Link])

Sources

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Ethyl-6-nitro-1,3-benzoxazole

Executive Summary: The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, combines this versatile core with an electron-withdrawing nitro group and an alkyl substituent, suggesting a rich potential for diverse pharmacological activities. While the precise mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural motifs allow for the formulation of several well-grounded hypotheses based on extensive research into related benzoxazole and nitroaromatic compounds.

This guide provides a comprehensive exploration of the most probable mechanisms of action for this compound. We will delve into its potential as an antimicrobial, antifungal, and specific enzyme inhibitor. For each proposed mechanism, we will present the underlying scientific rationale and provide detailed, field-proven experimental protocols designed to rigorously test these hypotheses. This document is structured to serve as a practical roadmap for researchers seeking to characterize the biological function of this and similar molecules.

Part 1: Proposed Antimicrobial Mechanism of Action

The benzoxazole core is a frequent feature in potent antimicrobial agents.[1][3] The presence of the nitro group, a known pharmacophore in antimicrobial drugs, further strengthens the hypothesis that this compound may exhibit antibacterial properties. Two primary mechanisms are proposed: inhibition of DNA gyrase and disruption of the bacterial cell membrane's electrochemical potential.

Hypothesis 1a: Inhibition of Bacterial DNA Gyrase

Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair.[1] It introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[1] Molecular docking studies on various 2-substituted benzoxazole derivatives have suggested that the benzoxazole scaffold can effectively bind to the active site of DNA gyrase, thereby inhibiting its function.[1]

Experimental Validation: DNA Gyrase Supercoiling Inhibition Assay

This assay quantitatively measures the ability of a test compound to inhibit the supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase. The resulting DNA topoisomers are then resolved by agarose gel electrophoresis.

Experimental Workflow Diagram

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Detailed Protocol:

-

Reagent Preparation:

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin. Store at -20°C.

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

-

Substrate: Relaxed pBR322 plasmid DNA at a concentration of 0.1 mg/mL.

-

Enzyme: E. coli DNA Gyrase (e.g., 5 U/μL).

-

Stop Buffer: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions.

-

Positive Control: Ciprofloxacin (a known gyrase inhibitor).

-

Negative Control: DMSO (vehicle).

-

-

Assay Setup (on ice):

-

In a microcentrifuge tube, prepare a master mix for the required number of reactions. For each 30 µL reaction: 6 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA, and 19 µL of sterile water.

-

Aliquot 26 µL of the master mix into individual reaction tubes.

-

Add 1 µL of the test compound, positive control, or negative control to the respective tubes.

-

Dilute the DNA gyrase enzyme in Enzyme Dilution Buffer to the optimal concentration (typically 1 Unit per reaction, determined empirically).

-

Initiate the reaction by adding 3 µL of the diluted enzyme to each tube (except for a no-enzyme control). Mix gently.

-

-

Incubation and Termination:

-

Incubate the reaction tubes at 37°C for 60 minutes.

-

Stop the reaction by adding 6 µL of Stop Buffer.

-

-

Analysis:

-

Load 20 µL of each reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Perform electrophoresis in 1X TAE buffer until the dye front has migrated sufficiently to separate the supercoiled and relaxed DNA forms.

-

Visualize the DNA bands under UV illumination. The relaxed plasmid runs slower than the supercoiled form.

-

Quantify the intensity of the supercoiled DNA band for each concentration.

-

Data Presentation:

The inhibitory activity is expressed as the IC₅₀ value, the concentration of the compound required to reduce the supercoiling activity by 50%.

| Compound | IC₅₀ (µM) [Mean ± SD, n=3] |

| This compound | Hypothetical Value |

| Ciprofloxacin (Positive Control) | Hypothetical Value |

Hypothesis 1b: Disruption of Bacterial Membrane Potential

Scientific Rationale: The bacterial cytoplasmic membrane maintains a crucial proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility.[2][4] Compounds that can permeabilize the membrane to ions disrupt this potential, leading to a loss of cellular energy and ultimately cell death. The lipophilic nature of the benzoxazole ring could facilitate its insertion into the bacterial membrane, while the nitro group might influence its electronic properties, potentially leading to membrane depolarization.

Experimental Validation: Membrane Potential Assay using DiSC₃(5) Dye

This assay uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This dye accumulates in polarized, energized bacterial cells, which leads to quenching of its fluorescence.[5][6] When a compound disrupts the membrane potential, the dye is released into the medium, resulting in a measurable increase in fluorescence (dequenching).[5][6]

Experimental Workflow Diagram

Caption: Workflow for Bacterial Membrane Potential Assay using DiSC₃(5).

Detailed Protocol:

-

Cell Preparation:

-

Grow a bacterial culture (e.g., E. coli or S. aureus) in a suitable broth (e.g., LB or TSB) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

-

Wash the cell pellet twice with a buffer such as PBS supplemented with 0.2% glucose to maintain metabolic activity.[2]

-

Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.2.

-

-

Assay Setup:

-

In a black, clear-bottom 96-well microplate, add 180 µL of the cell suspension to each well.

-

Use a fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm) to record the background fluorescence.

-

Add 10 µL of a DiSC₃(5) stock solution (in DMSO) to each well to a final concentration of 1 µM.

-

Monitor the fluorescence signal over time. A steady decrease and stabilization at a low level indicate dye uptake and quenching in polarized cells.

-

-

Measurement of Depolarization:

-

Once the fluorescence signal is stable (quenched), add 10 µL of the test compound (this compound) at various concentrations.

-

Positive Control: Use a known membrane-depolarizing agent like valinomycin or gramicidin.

-

Negative Control: Use the vehicle (DMSO).

-

Immediately begin kinetic measurement of fluorescence intensity every 30-60 seconds for 15-30 minutes. A rapid increase in fluorescence indicates membrane depolarization.

-

Data Presentation:

Data can be presented as the percentage of depolarization relative to the positive control.

| Compound | Concentration (µM) | % Depolarization [Mean ± SD, n=3] |

| This compound | 1 | Hypothetical Value |

| 10 | Hypothetical Value | |

| 100 | Hypothetical Value | |

| Valinomycin (Positive Control) | 10 | 100% (by definition) |

Part 2: Proposed Antifungal Mechanism of Action

Scientific Rationale: Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity and permeability, analogous to cholesterol in mammalian cells.[7][8] The ergosterol biosynthesis pathway is a well-established and highly successful target for antifungal drugs, including the widely used azoles.[7][8] Several classes of heterocyclic compounds have been shown to inhibit various enzymes in this pathway, such as lanosterol 14α-demethylase (Erg11p) or C-14 reductase (Erg24p).[9][10] The lipophilic benzoxazole structure could facilitate interaction with these membrane-bound enzymes.

Experimental Validation: Ergosterol Biosynthesis Inhibition Assay

This method involves treating fungal cells with the test compound and then extracting and quantifying the total ergosterol content using UV spectrophotometry or HPLC. A reduction in ergosterol levels compared to untreated controls indicates inhibition of the biosynthetic pathway.

Experimental Workflow Diagram

Caption: Workflow for Fungal Ergosterol Content Quantification.

Detailed Protocol:

-

Fungal Culture and Treatment:

-

Grow a culture of Candida albicans or Saccharomyces cerevisiae in a suitable medium (e.g., YPD) to mid-log phase.

-

Dilute the culture and add the test compound (this compound) at various concentrations (e.g., 0.5x, 1x, and 2x the previously determined Minimum Inhibitory Concentration, MIC).

-

Positive Control: Fluconazole (known Erg11p inhibitor).

-

Negative Control: DMSO.

-

Incubate for 4-16 hours at 30°C with shaking.

-

-

Sterol Extraction:

-

Harvest cells by centrifugation and wash with sterile water. Record the wet weight of the pellet.

-

Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH, 35 mL sterile water, 65 mL ethanol) to the cell pellet.

-

Vortex and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

After cooling, extract the non-saponifiable lipids by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing.

-

Collect the upper n-heptane layer and repeat the extraction twice more.

-

Evaporate the pooled n-heptane fractions to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Quantification:

-

Resuspend the dried lipid extract in 100% ethanol.

-

Scan the absorbance from 240 nm to 300 nm using a UV-Vis spectrophotometer.

-

The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absorbance at ~281.5 nm is used to quantify ergosterol.

-

Calculate the percentage of ergosterol content based on the wet weight of the initial cell pellet and compare treated samples to the control.

-

Data Presentation:

| Compound | Concentration (µg/mL) | % Ergosterol Inhibition [Mean ± SD, n=3] |

| This compound | MIC/2 | Hypothetical Value |

| MIC | Hypothetical Value | |

| 2x MIC | Hypothetical Value | |

| Fluconazole (Positive Control) | MIC | Hypothetical Value |

Part 3: Proposed Enzyme Inhibition Mechanism

The nitroaromatic functionality is a well-known electrophilic moiety that can interact with nucleophilic residues in enzyme active sites, suggesting that this compound could act as an inhibitor of specific enzymes.

Hypothesis 3: Inhibition of Glutathione S-Transferase (GST)

Scientific Rationale: Glutathione S-Transferases (GSTs) are a family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic substrates.[11][12] In some cancers, GSTs are overexpressed and contribute to multidrug resistance. A class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, structurally related to the title compound, have been shown to act as suicide inhibitors of GSTs.[13] The mechanism involves the compound binding to the enzyme's active site and being conjugated with GSH, forming a stable complex that inactivates the enzyme.[13]

Experimental Validation: GST Activity Assay

This colorimetric assay measures GST activity by monitoring the conjugation of the substrate 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH). The resulting conjugate, GS-DNB, absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to GST activity.[11][12]

Experimental Workflow Diagram

Caption: Workflow for Glutathione S-Transferase (GST) Inhibition Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 6.5.

-

Glutathione (GSH): 10 mM solution in Assay Buffer.

-

CDNB: 10 mM solution in ethanol.

-

Enzyme: Purified GST (e.g., from equine liver) diluted in Assay Buffer.

-

Test Compound: Serial dilutions of this compound in a suitable solvent.

-

-

Assay Procedure (in a UV-transparent 96-well plate):

-

For a 200 µL final volume, add to each well:

-

150 µL Assay Buffer

-

20 µL GSH solution

-

10 µL Test Compound or control

-

10 µL GST enzyme solution

-

-

Mix and pre-incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of CDNB solution.

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

-

Subtract the rate of the non-enzymatic background reaction (a well with no enzyme).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value.

-

Data Presentation:

| Compound | IC₅₀ (µM) [Mean ± SD, n=3] |

| This compound | Hypothetical Value |

| Ethacrynic Acid (Positive Control) | Hypothetical Value |

References

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health.

- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society.

- Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). PubMed Central.

- Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed.

- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). Springer.

- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.

- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). bioRxiv.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). ResearchGate.

- GST Assay Protocol. (n.d.). Sandiego.

- Assays for membrane depolarization. (A) Membrane depolarization assay with DisC3(5). (n.d.). ResearchGate.

- 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (n.d.). PubMed.

- Glutathione S-Transferase Assay Kit. (n.d.). Cayman Chemical.

- Ergosterol biosynthesis inhibition: a target for antifungal agents. (1995). PubMed.

- Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (n.d.). Oxford Academic.

- Ergosterol Biosynthesis. (n.d.). Creative Biolabs.

- Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. topogen.com [topogen.com]

An In-depth Technical Guide to the Predicted Biological Activity of 2-Ethyl-6-nitro-1,3-benzoxazole

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The biological profile of a benzoxazole derivative is highly tunable through substitution at various positions of the bicyclic ring. This guide will focus on the predicted biological activities of a specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, based on the established structure-activity relationships of related compounds.

The core structure of this compound features two key modifications to the benzoxazole scaffold: an ethyl group at the 2-position and a nitro group at the 6-position. The ethyl group, a small alkyl substituent, can influence the molecule's lipophilicity and steric interactions with target proteins. The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the benzoxazole ring system and is a common feature in compounds with antimicrobial and cytotoxic activities.[5]

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on benzoxazole derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Benzoxazole-containing compounds have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1][6] This enzyme is a validated target for antibacterial drug development as it is absent in humans.

Hypothesized Mechanism of Action: The planar benzoxazole core of this compound is expected to intercalate into the DNA binding site of the gyrase. The nitro group may enhance this interaction through electrostatic interactions and potentially participate in redox cycling, leading to the generation of reactive oxygen species that can damage bacterial cells.[7]

Caption: Predicted mechanism of antimicrobial action via DNA gyrase inhibition.

Illustrative Antimicrobial Activity Data (Hypothetical)

| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus (Gram-positive) | 8 |

| Escherichia coli (Gram-negative) | 16 |

| Candida albicans (Fungus) | 32 |

Anticancer Activity: Induction of Apoptosis

Nitro-aromatic compounds, including certain benzoxazole derivatives, have been shown to possess anticancer properties.[8][9] The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Hypothesized Mechanism of Action: this compound may induce apoptosis through various mechanisms, including the inhibition of key survival signaling pathways or the generation of intracellular reactive oxygen species (ROS) that trigger the apoptotic cascade. The nitro group can be bioreduced in the hypoxic environment of tumors to form reactive intermediates that are toxic to cancer cells.

Caption: Hypothesized pathway for apoptosis induction in cancer cells.

Illustrative Cytotoxicity Data (Hypothetical)

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 12.5 |

| HCT-116 (Colon Cancer) | 18.2 |

| A549 (Lung Cancer) | 25.0 |

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for assessing the predicted biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compound against various microbial strains.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Synthesis Workflow

The synthesis of this compound would likely proceed through the condensation of a substituted o-aminophenol with a carboxylic acid or its derivative.

Caption: A plausible synthetic route for this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available in the public domain, the well-established biological activities of the benzoxazole scaffold, particularly when substituted with a nitro group, strongly suggest its potential as a promising antimicrobial and anticancer agent. The ethyl group at the 2-position may further modulate its activity and pharmacokinetic properties. The protocols and mechanistic hypotheses presented in this guide provide a solid framework for the future investigation of this compound. Further research should focus on its synthesis, in-depth biological evaluation against a wider range of microbial strains and cancer cell lines, and elucidation of its precise mechanisms of action.

References

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Journal of Biological Inorganic Chemistry.

- Biological activities of benzoxazole and its derivatives.

- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)

- This compound, 1 gram. Spectrum Chemical.

- This compound. Santa Cruz Biotechnology.

- This compound. Sigma-Aldrich.

- 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.

- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research.

- Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu

- Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)

- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- This compound. Sigma-Aldrich.

- 2-Butyl-6-nitro-1,3-benzoxazole. Sigma-Aldrich.

- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H). National Institutes of Health.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole for Advanced Drug Discovery

This guide provides an in-depth exploration of 2-Ethyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential biological activities, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate.

Introduction: The Benzoxazole Scaffold in Modern Therapeutics

Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This privileged scaffold is present in numerous biologically active molecules, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The versatility of the benzoxazole ring system, allowing for substitutions at various positions, makes it a fertile ground for the design and development of novel therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule.[4]

This guide focuses specifically on the this compound derivative, exploring its synthesis from readily available precursors and postulating its potential as a bioactive agent based on the established pharmacology of related compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [5][6] |

| Molecular Weight | 192.17 g/mol | [5][6] |

| CAS Number | 13243-39-5 | [5] |

| Appearance | Solid (predicted) | [5] |

| SMILES | CCC1=NC2=C(O1)C=C(C=C2)=O | [5] |

| InChI Key | PCGXXJTVFLMTPJ-UHFFFAOYSA-N | [5] |

Structural Characterization:

Following synthesis, the identity and purity of this compound must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the benzoxazole ring. The carbon NMR will confirm the presence of all nine carbon atoms in their unique chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the C=N of the oxazole ring, the N-O stretching of the nitro group, and the C-H bonds of the aromatic and aliphatic parts.

-

Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] For this compound, the logical precursors are 2-amino-5-nitrophenol and propanoic acid or a more reactive derivative like propionyl chloride or propanoic anhydride. The use of a dehydrating agent or a catalyst is typically required to facilitate the cyclization.

Below is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for similar benzoxazole derivatives.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent).

-

Reaction Setup: To the flask, add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.

-

Addition of Acylating Agent: Slowly add propanoic anhydride (1.1 equivalents) to the stirred mixture.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 150-160°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Self-Validation and Causality:

-

Choice of Acylating Agent: Propanoic anhydride is chosen for its higher reactivity compared to propanoic acid, which often requires more forcing conditions.

-

Role of Polyphosphoric Acid: PPA serves as both a non-aqueous solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazole ring.

-

Temperature Control: The reaction temperature is critical. Insufficient heat will lead to a sluggish reaction, while excessive heat may cause decomposition and the formation of side products.

-

Purification Strategy: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial to obtain high purity crystals. Column chromatography provides an alternative for separating the product from any closely related impurities.

Postulated Biological Activities and Screening Protocols

Based on the extensive literature on benzoxazole derivatives, this compound is a promising candidate for screening against various biological targets.[1][2] The presence of the nitro group can enhance its antimicrobial and anticancer potential.

Antimicrobial Activity

Hypothesis: The electron-withdrawing nature of the nitro group, coupled with the benzoxazole core, may enable the compound to interfere with essential microbial processes.

Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Hypothesis: Nitro-containing benzoxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.[7][8]